(R)-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
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Overview
Description
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrahydropyran ring followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme action.
Medicine
In medicinal chemistry, ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tetrahydro-2H-pyran-4-yl)propanoate: Lacks the trifluoromethylsulfonyl group, resulting in different reactivity and applications.
Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-hydroxypropanoate: Contains a hydroxyl group instead of the trifluoromethylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethylsulfonyl group in ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C10H15F3O6S |
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Molecular Weight |
320.28 g/mol |
IUPAC Name |
methyl (2R)-3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O6S/c1-17-9(14)8(6-7-2-4-18-5-3-7)19-20(15,16)10(11,12)13/h7-8H,2-6H2,1H3/t8-/m1/s1 |
InChI Key |
QYRCLQIQSCFKKZ-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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